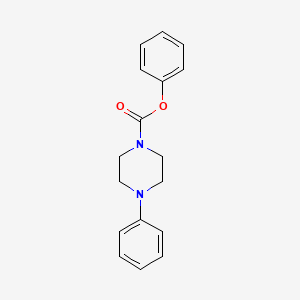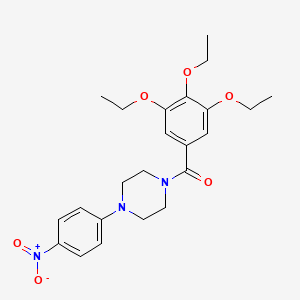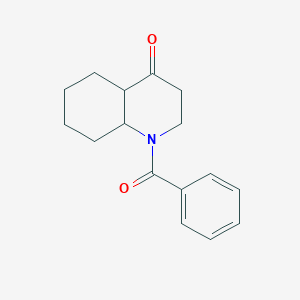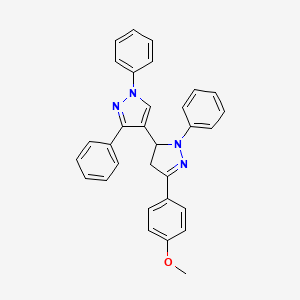
phenyl 4-phenyl-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PPCC is a piperazine derivative that has been synthesized for various purposes, including drug development and biochemical studies. PPCC is a white crystalline powder that has a molecular weight of 291.36 g/mol. PPCC has been found to exhibit various biological activities, including antitumor, antiviral, and antifungal properties. The compound has also been studied for its potential use in the treatment of neurological disorders.
作用機序
The exact mechanism of action of PPCC is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes and receptors. PPCC has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. In addition, PPCC has been found to bind to the serotonin transporter, a receptor that is involved in the regulation of mood and behavior.
Biochemical and physiological effects:
PPCC has been found to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. PPCC has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, the compound has been found to inhibit the activity of COX-2, leading to a reduction in inflammation and pain. PPCC has also been found to bind to the serotonin transporter, leading to an increase in serotonin levels in the brain.
実験室実験の利点と制限
One advantage of using PPCC in lab experiments is its ability to exhibit various biological activities, including antitumor, antiviral, and antifungal properties. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using PPCC in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on PPCC. One area of research is the development of PPCC-based drugs for the treatment of cancer and viral and fungal infections. Another area of research is the elucidation of the exact mechanism of action of PPCC, which may lead to the development of more targeted therapies. In addition, further research is needed to determine the potential toxicity of PPCC and its effects on human health. Overall, PPCC is a promising compound that has the potential to contribute to the development of new therapies for various diseases.
合成法
PPCC can be synthesized through various methods, including the reaction of 4-phenyl-1-piperazinecarboxylic acid with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through precipitation and recrystallization. Other methods of synthesis include the reaction of 1,4-dibromobenzene with piperazine in the presence of a base, followed by the reaction with sodium hydride and phenyl chloroformate.
科学的研究の応用
PPCC has been studied for its potential use in drug development, particularly in the treatment of cancer. The compound has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. PPCC has also been studied for its potential use in the treatment of viral and fungal infections. In addition, the compound has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
phenyl 4-phenylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(21-16-9-5-2-6-10-16)19-13-11-18(12-14-19)15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQIITHNXREOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-phenylpiperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5156883.png)
![ethyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5156897.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B5156918.png)

![2-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5156933.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B5156939.png)
![2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5156947.png)

![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5156978.png)


![N~2~-(3-chloro-2-methylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156987.png)